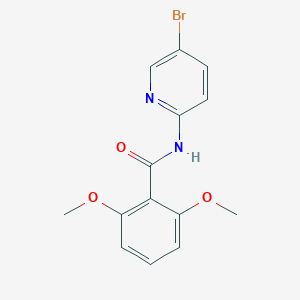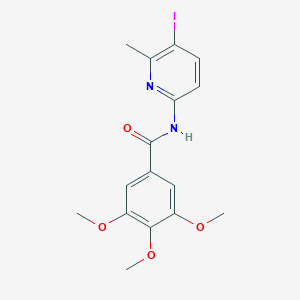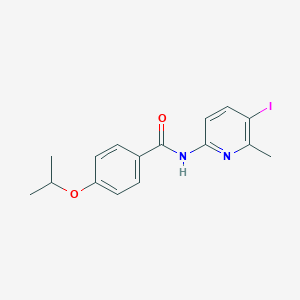![molecular formula C18H20N2O3S B244837 2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244837.png)
2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide A is not fully understood, but it has been suggested that it may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell survival.
Biochemical and Physiological Effects:
2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide A has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide A in lab experiments is its potent anti-inflammatory and anti-cancer activity, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide A, including:
1. Further studies to elucidate its mechanism of action and identify potential molecular targets.
2. Development of more efficient synthesis methods to produce 2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide A in larger quantities.
3. In vivo studies to evaluate its pharmacokinetic and pharmacodynamic properties.
4. Investigation of its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
5. Development of derivatives of 2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide A with improved activity and selectivity.
In conclusion, 2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide A is a novel small molecule with promising anti-inflammatory and anti-cancer properties. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide A involves a multi-step process that includes the reaction of 3-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction of the acid chloride with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid to form 2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide A.
Applications De Recherche Scientifique
2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide A has been extensively studied for its anti-inflammatory and anti-cancer properties. In a study conducted by Chen et al. (2019), 2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide A was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Another study by Liu et al. (2019) demonstrated that 2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide A had potent anti-cancer activity against human breast cancer cells.
Propriétés
Formule moléculaire |
C18H20N2O3S |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-[(3-propan-2-yloxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H20N2O3S/c1-10(2)23-12-6-3-5-11(9-12)17(22)20-18-15(16(19)21)13-7-4-8-14(13)24-18/h3,5-6,9-10H,4,7-8H2,1-2H3,(H2,19,21)(H,20,22) |
Clé InChI |
SIVMJNJVHUDDFT-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)

![3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244773.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244774.png)
![2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B244776.png)